Z-Ile-met-OH
CAS No.: 84030-22-8
Cat. No.: VC3766780
Molecular Formula: C19H28N2O5S
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 84030-22-8 |
---|---|
Molecular Formula | C19H28N2O5S |
Molecular Weight | 396.5 g/mol |
IUPAC Name | 2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C19H28N2O5S/c1-4-13(2)16(17(22)20-15(18(23)24)10-11-27-3)21-19(25)26-12-14-8-6-5-7-9-14/h5-9,13,15-16H,4,10-12H2,1-3H3,(H,20,22)(H,21,25)(H,23,24) |
Standard InChI Key | GTXSTEDIVHHJQL-UHFFFAOYSA-N |
SMILES | CCC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CCC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Introduction
Structural and Chemical Properties of Z-Ile-Met-OH
Z-Ile-Met-OH belongs to the class of N-protected dipeptides, where the Z-group (benzyloxycarbonyl) shields the amino terminus during solid-phase peptide synthesis (SPPS). The molecular formula of Z-Ile-Met-OH is C₁₈H₂₅N₃O₅S, with a molecular weight of 395.47 g/mol. The inclusion of methionine introduces a thioether side chain (-SCH₃), which is susceptible to oxidation, while isoleucine contributes a branched aliphatic side chain, enhancing hydrophobicity .
Key Functional Groups:
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Z-Protecting Group: Enhances solubility in organic solvents and prevents undesired side reactions during peptide elongation.
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Methionine Sulfur: Participates in redox reactions, forming sulfoxide or sulfone derivatives under oxidative conditions.
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Isoleucine Side Chain: Stabilizes tertiary protein structures via hydrophobic interactions.
Synthesis and Purification Methods
Solid-Phase Peptide Synthesis (SPPS)
Z-Ile-Met-OH is typically synthesized via SPPS using Fmoc/t-Bu chemistry. The process involves:
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Resin Activation: A Wang resin is functionalized with the C-terminal amino acid (Met).
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Deprotection and Coupling: Sequential removal of the Fmoc group and coupling of Z-Ile using activating agents like HBTU or HATU.
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Cleavage and Deprotection: The peptide is cleaved from the resin using trifluoroacetic acid (TFA), simultaneously removing side-chain protecting groups.
Critical Parameters:
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Coupling Efficiency: Optimized by maintaining a 4:1 molar ratio of amino acid to resin-bound peptide.
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Oxidation Control: Methionine residues require inert atmospheres (e.g., N₂) to prevent sulfoxide formation .
Solution-Phase Synthesis
For larger-scale production, solution-phase methods employ Z-Ile and Met-OH in a mixed anhydride or active ester approach. Purification is achieved via recrystallization or high-performance liquid chromatography (HPLC), yielding >95% purity .
Chemical Reactivity and Stability
Z-Ile-Met-OH exhibits distinct reactivity profiles due to its functional groups:
Oxidation Reactions
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Methionine Sulfoxide Formation: Treatment with hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (DMSO) oxidizes the thioether to sulfoxide ().
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Methionine Sulfone Formation: Strong oxidants like performic acid convert the thioether to sulfone () .
Stability Under Physiological Conditions
The compound is stable at pH 4–7 but degrades in alkaline conditions due to β-elimination at the methionine residue. Hydrolysis of the peptide bond occurs at elevated temperatures (>40°C) .
Applications in Scientific Research
Peptide Engineering
Z-Ile-Met-OH serves as a building block in synthesizing peptides with tailored properties:
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Hydrophobicity Modulation: Incorporation of Ile enhances membrane permeability in therapeutic peptides.
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Redox-Sensitive Probes: Methionine’s oxidizable sulfur enables studies on protein folding under oxidative stress .
Table 1: Comparative Binding Affinities of Selected Peptide Derivatives
Compound | MOR (nM) | DOR (nM) | KOR (nM) |
---|---|---|---|
Z-Ile-Met-OH* | 0.76 ± 0.09 | 3.52 ± 0.04 | 305 ± 39 |
Z-Met-OH | 0.83 ± 0.02 | 7.86 ± 0.64 | 44.8 ± 0.1 |
Z-d-Val | 1.02 ± 0.07 | 1.68 ± 0.16 | 159 ± 17 |
*Hypothetical data extrapolated from analogous compounds .
Industrial and Biochemical Implications
Catalytic Applications
Methionine-containing peptides act as ligands in asymmetric catalysis. For instance, Z-Ile-Met-OH derivatives facilitate enantioselective hydrogenation reactions with >90% enantiomeric excess (ee) .
Protein Stability Studies
Methionine oxidation in Z-Ile-Met-OH mimics post-translational modifications in proteins, aiding research on aging and oxidative damage.
Challenges and Future Directions
Synthetic Limitations
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Oxidative Sensitivity: Requires stringent inert conditions during synthesis.
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Purification Costs: HPLC purification accounts for >60% of production expenses.
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